molecular formula C12H15NOS B5302920 4-(1-Piperidinylcarbothioyl)phenol CAS No. 58563-55-6

4-(1-Piperidinylcarbothioyl)phenol

Cat. No.: B5302920
CAS No.: 58563-55-6
M. Wt: 221.32 g/mol
InChI Key: AXYKPBYGQHHZIY-UHFFFAOYSA-N
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Description

4-(1-Piperidinylcarbothioyl)phenol is an organic compound with the molecular formula C12H15NOS It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Piperidinylcarbothioyl)phenol typically involves the reaction of piperidine with a phenolic compound under specific conditions. One common method is the reaction of piperidine with 4-chlorothiophenol in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(1-Piperidinylcarbothioyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroquinones or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid, potassium permanganate, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may require reagents such as nitric acid for nitration, halogens for halogenation, or sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Hydroquinones or other reduced phenolic derivatives.

    Substitution: Substituted phenolic compounds with various functional groups.

Scientific Research Applications

4-(1-Piperidinylcarbothioyl)phenol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(1-Piperidinylcarbothioyl)phenol involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and chelate metal ions. Additionally, its potential therapeutic effects may involve modulation of cell signaling pathways, such as the inhibition of oncogenic kinases or the activation of tumor suppressor proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Piperidinylcarbothioyl)phenol
  • 4-(1,1,5-Trimethylhexyl)phenol
  • 2,6-Ditert-butyl-4-(1-piperidinylcarbothioyl)phenol

Uniqueness

4-(1-Piperidinylcarbothioyl)phenol is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-hydroxyphenyl)-piperidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c14-11-6-4-10(5-7-11)12(15)13-8-2-1-3-9-13/h4-7,14H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYKPBYGQHHZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70418779
Record name STK220135
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70418779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58563-55-6
Record name STK220135
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70418779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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